molecular formula C10H7BrFN B1517434 4-Bromo-6-fluoro-2-methylquinoline CAS No. 1070879-47-8

4-Bromo-6-fluoro-2-methylquinoline

Cat. No.: B1517434
CAS No.: 1070879-47-8
M. Wt: 240.07 g/mol
InChI Key: PNUZBHRKDCGEIY-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-2-methylquinoline is a halogenated quinoline derivative with the molecular formula C₁₀H₇BrFN and a molecular weight of 240.072 g/mol. This compound is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which significantly influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Bromination and Fluorination: The compound can be synthesized by sequentially introducing bromine and fluorine atoms onto the quinoline ring through electrophilic aromatic substitution reactions.

  • Starting Materials: Common starting materials include 2-methylquinoline and appropriate halogenating agents such as bromine (Br₂) and fluorine (F₂).

  • Reaction Conditions: The reactions typically require controlled temperatures and the presence of a catalyst to ensure selective halogenation.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to maintain consistent reaction conditions and improve yield.

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding hydroquinoline derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂).

  • Substitution Reagents: Nucleophiles such as sodium iodide (NaI) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinone derivatives and other oxidized forms of the compound.

  • Reduction Products: Hydroquinoline derivatives and other reduced forms.

  • Substitution Products: Iodinated or aminated derivatives of the compound.

Scientific Research Applications

4-Bromo-6-fluoro-2-methylquinoline has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in drug discovery and development.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-6-fluoro-2-methylquinoline exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological responses.

  • Pathways Involved: The pathways may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

4-Bromo-6-fluoro-2-methylquinoline is compared with other similar compounds, such as:

  • 4-Bromoquinoline: Lacks the fluorine atom, resulting in different reactivity and biological activity.

  • 6-Fluoroquinoline: Lacks the bromine atom, leading to variations in chemical properties and applications.

  • 2-Methylquinoline: The absence of halogen atoms results in distinct chemical behavior and uses.

Properties

IUPAC Name

4-bromo-6-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZBHRKDCGEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653696
Record name 4-Bromo-6-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-47-8
Record name 4-Bromo-6-fluoro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070879-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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